1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid is a fused bicyclic compound characterized by a phenyl ring and a five-membered ring structure.
Vorbereitungsmethoden
The synthesis of 1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid involves several steps. One common method includes the reaction of ethyl azodicarboxylate with cyclopentadiene to form diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This intermediate is then hydrogenated and further processed to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid can be compared to other similar compounds such as:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Another bicyclic compound with a different ring structure.
1-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A compound with a similar phenyl ring but different bicyclic framework.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12O2 |
---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
1-phenylbicyclo[2.1.0]pentane-5-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-11(14)10-9-6-7-12(9,10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14) |
InChI-Schlüssel |
KXNOWCYFWLUUPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1C2C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.